![molecular formula C18H17N3O4S B2822018 (E)-5-(furan-2-yl)-3-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 2035036-44-1](/img/structure/B2822018.png)
(E)-5-(furan-2-yl)-3-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5-(furan-2-yl)-3-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole, commonly known as FSOX, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of medicinal chemistry. FSOX is a heterocyclic compound that contains a furan ring, a pyrrolidine ring, and an oxadiazole ring. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.
Aplicaciones Científicas De Investigación
Biological Activities and Synthesis Approaches
(E)-5-(furan-2-yl)-3-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole and its derivatives exhibit a wide range of biological activities, which makes them significant in scientific research. Oxadiazoles, including compounds similar to the specified chemical, are known for their diverse biological effects due to the presence of a 1,2,4-oxadiazole ring. This heterocyclic compound is recognized for its antimicrobial, analgesic, anti-inflammatory, and anticancer properties, among others. The oxadiazole ring, derived from furan by replacing two methylene groups with nitrogen atoms, plays a crucial role in the compound's biological activity. Its electron density and resistance to electrophilic substitutions make it a valuable core for drug development. Furthermore, these compounds have been applied in fields beyond pharmacology, such as in the synthesis of photosensitizers, liquid crystals, and organic light-emitting diodes (OLEDs) due to their unique chemical properties (M. Abbasi et al., 2018).
Chemical Synthesis and Modification
The synthesis of (E)-5-(furan-2-yl)-3-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole derivatives involves multiple steps, starting from basic heterocyclic compounds to more complex structures incorporating the oxadiazole ring. One common approach includes the cyclization of diacylhydrazides using strong acidic reagents to form the oxadiazole core. This process demonstrates the flexibility and adaptability of this chemical structure for modifications, allowing researchers to explore various biological activities by altering substituents around the core ring. The development of furoxans from styrenes under basic or neutral conditions, as explored by R. Matsubara et al. (2013), is another example of innovative synthesis methods that provide new pathways for creating compounds with significant biological potential (R. Matsubara et al., 2013).
Antimicrobial and Anticancer Properties
Several studies have highlighted the antimicrobial and anticancer properties of 1,3,4-oxadiazole derivatives. These compounds have shown promising activity against a variety of microbial strains and cancer cell lines, underscoring their potential in developing new therapeutic agents. For instance, sulfonamidomethane-linked heterocycles, which share structural similarities with the specified compound, have demonstrated antimicrobial and cytotoxic activities. This suggests a broad spectrum of biological effects that can be harnessed for pharmaceutical applications, particularly in combating infectious diseases and cancer (V. Padmavathi et al., 2008).
Propiedades
IUPAC Name |
5-(furan-2-yl)-3-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c22-26(23,12-9-14-5-2-1-3-6-14)21-10-8-15(13-21)17-19-18(25-20-17)16-7-4-11-24-16/h1-7,9,11-12,15H,8,10,13H2/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFFTVXAGRANFO-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CO3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CO3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(furan-2-yl)-3-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.